4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15BrO3 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-12-6-10(7-13(9-12)18-2)14-5-4-11(16)8-15(14)19-3/h4-9H,1-3H3 |
InChI Key |
BVPIXTSAEHFIRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2)Br)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 4 Bromo 2,3 ,5 Trimethoxy 1,1 Biphenyl
Retrosynthetic Analysis and Strategic Disconnections for Biphenyl (B1667301) Formation
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl, the primary strategic disconnection is the C-C single bond connecting the two phenyl rings. This disconnection reveals two aryl synthons, which can be translated into various reactive chemical species suitable for different coupling reactions.
The two primary aryl precursors for the target molecule are a 4-bromo-2-methoxyphenyl derivative and a 3,5-dimethoxyphenyl derivative. The specific functional groups required on each precursor depend on the chosen synthetic methodology. For instance, in a Suzuki-Miyaura coupling, one precursor would be an aryl halide or triflate, and the other would be an arylboronic acid or ester.
Table 1: Potential Retrosynthetic Disconnections and Corresponding Precursors for this compound
| Disconnection Approach | Precursor A | Precursor B |
| Suzuki-Miyaura | 1,4-Dibromo-2-methoxybenzene | (3,5-Dimethoxyphenyl)boronic acid |
| Suzuki-Miyaura | 4-Bromo-2-methoxyphenylboronic acid | 1-Bromo-3,5-dimethoxybenzene (B32327) |
| Kumada | 1,4-Dibromo-2-methoxybenzene | (3,5-Dimethoxyphenyl)magnesium bromide |
| Negishi | 1,4-Dibromo-2-methoxybenzene | (3,5-Dimethoxyphenyl)zinc chloride |
| Ullmann (Symmetrical) | Not suitable for unsymmetrical product | Not suitable for unsymmetrical product |
| Ullmann (Unsymmetrical) | 1,4-Dibromo-2-methoxybenzene | 1-Iodo-3,5-dimethoxybenzene (in excess) |
| Wurtz-Fittig | 1,4-Dibromo-2-methoxybenzene | 1-Bromo-3,5-dimethoxybenzene |
| Bennett-Turner | (4-Bromo-2-methoxyphenyl)magnesium bromide | (3,5-Dimethoxyphenyl)magnesium bromide |
Common Cross-Coupling Approaches for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing aryl-aryl bonds due to their high efficiency, functional group tolerance, and catalytic nature.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, utilizing a palladium catalyst to couple an organoboron compound with an organohalide or triflate. semanticscholar.org For the synthesis of this compound, a plausible route involves the reaction of 1,4-dibromo-2-methoxybenzene with (3,5-dimethoxyphenyl)boronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: researchgate.netresearchgate.net
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1,4-dibromo-2-methoxybenzene) to form a Pd(II) complex.
Transmetalation: The organoboron species (e.g., (3,5-dimethoxyphenyl)boronic acid) reacts with the Pd(II) complex, transferring the aryl group to the palladium center and forming a diorganopalladium(II) intermediate. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. rsc.orgorganic-chemistry.org
The Kumada coupling employs a Grignard reagent as the organometallic partner. wikipedia.orgjk-sci.com To synthesize the target molecule, (3,5-dimethoxyphenyl)magnesium bromide could be coupled with 1,4-dibromo-2-methoxybenzene in the presence of a nickel catalyst. The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. jk-sci.comnih.gov A key consideration is the high reactivity of Grignard reagents, which can limit functional group compatibility.
The Negishi coupling utilizes an organozinc reagent, which offers a good balance of reactivity and functional group tolerance. rsc.orgwikipedia.orgorganic-chemistry.org In this case, (3,5-dimethoxyphenyl)zinc chloride would be coupled with 1,4-dibromo-2-methoxybenzene. The mechanistic pathway for Negishi coupling also follows the standard oxidative addition, transmetalation, and reductive elimination sequence. illinois.edu
The Ullmann reaction is a classical method for forming aryl-aryl bonds using copper metal or copper salts, typically at high temperatures. vedantu.comwikipedia.org The traditional Ullmann reaction involves the coupling of two molecules of an aryl halide and is therefore best suited for synthesizing symmetrical biphenyls. organic-chemistry.org For an unsymmetrical product like this compound, a modified approach where one aryl halide is used in excess could potentially be employed, though this often leads to a mixture of products. The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org
While palladium, nickel, and copper are the most common metals for aryl-aryl coupling, other transition metals have also been explored. For instance, iron-catalyzed cross-coupling reactions have emerged as a more environmentally benign and economical alternative, although they are generally less developed than their palladium and nickel counterparts.
Non-Catalytic Biphenyl Synthesis Methods (e.g., Wurtz-Fittig, Bennett-Turner)
Before the advent of transition metal catalysis, several non-catalytic methods for biphenyl synthesis were developed. These methods often require harsh conditions and have limited scope and functional group tolerance.
The Wurtz-Fittig reaction involves the treatment of a mixture of an aryl halide and an alkyl halide with sodium metal. iitk.ac.inwikipedia.org A variation, the Fittig reaction, couples two aryl halides to form a biphenyl. ck12.org For the synthesis of this compound, a reaction between 1,4-dibromo-2-methoxybenzene and 1-bromo-3,5-dimethoxybenzene with sodium could be envisioned. However, this reaction is prone to forming a mixture of symmetrical and unsymmetrical products. unacademy.com The mechanism is believed to proceed through either radical or organosodium intermediates. nih.gov
The Bennett-Turner reaction involves the homocoupling of a Grignard reagent in the presence of a transition metal salt like CrCl₃ or CuCl₂. rsc.org While primarily used for symmetrical biphenyls, a mixed coupling could theoretically be attempted, but would likely result in a product mixture.
Table 2: Summary of Synthetic Methodologies for Biphenyl Formation
| Reaction Name | Catalyst/Reagent | Key Precursors | General Advantages | General Disadvantages |
| Suzuki-Miyaura | Palladium catalyst, Base | Aryl halide, Arylboronic acid | High yield, High functional group tolerance | Pre-formation of boronic acid required |
| Kumada | Nickel or Palladium catalyst | Aryl halide, Grignard reagent | Readily available Grignard reagents | Low functional group tolerance |
| Negishi | Nickel or Palladium catalyst | Aryl halide, Organozinc reagent | Good functional group tolerance | Moisture sensitive organozinc reagents |
| Ullmann | Copper | Two Aryl halides | Economical | Harsh conditions, Often requires electron-withdrawing groups |
| Wurtz-Fittig | Sodium metal | Two Aryl halides | Simple reagents | Low yields, Mixture of products |
| Bennett-Turner | CrCl₃ or CuCl₂ | Grignard reagents | Simple reagents | Primarily for symmetrical products |
Precursor Synthesis and Functionalization Strategies
The assembly of the target biphenyl framework begins with the preparation of functionalized aromatic precursors, each containing the requisite substituents for the final cross-coupling step.
The synthesis of this compound requires two key halogenated aromatic precursors: one for each of the constituent rings. These are typically an aryl halide and an arylboronic acid (or its ester equivalent) for the Suzuki-Miyaura pathway.
A logical retrosynthetic disconnection points to precursors such as 2-bromo-1-methoxybenzene (or a derivative) and 1-bromo-3,5-dimethoxybenzene . These compounds serve as foundational building blocks.
1-Bromo-2-methoxybenzene (2-Bromoanisole): This compound is a standard reagent in metal-catalyzed coupling reactions. wikipedia.org Its synthesis can be approached through various established organic transformations.
1-Bromo-3,5-dimethoxybenzene: This precursor is a crucial intermediate. chemicalbook.comchemdad.com One common laboratory synthesis starts from 3,5-dimethoxyaniline. Through a diazotization reaction using sodium nitrite and hydrobromic acid, followed by a Sandmeyer-type reaction with cuprous bromide, 1-bromo-3,5-dimethoxybenzene can be obtained. guidechem.com Alternative methods include the bromination of 3,5-dimethoxytoluene using N-bromosuccinimide (NBS) or the iridium-catalyzed borylation of 1,3-dimethoxybenzene followed by subsequent steps. chemicalbook.comchemdad.comnbinno.com
The table below summarizes a synthetic route for a key halogenated precursor.
| Starting Material | Reagents | Product | Yield | Reference |
| 3,5-Dimethoxyaniline | 1. NaNO₂, 48% HBr, 0°C | 1-Bromo-3,5-dimethoxybenzene | 55.8% | guidechem.com |
| 2. CuBr, 48% HBr, heat | ||||
| 3,5-dimethoxytoluene | N-bromosuccinimide (NBS), catalyst (e.g., iron) | 1-Bromo-3,5-dimethoxybenzene | N/A | nbinno.com |
This interactive table summarizes common synthetic methods for a key precursor.
Further functionalization might be necessary. For instance, to create the 4-bromo-2-methoxyphenyl moiety, a precursor like 2,4-dibromo-1-methoxybenzene could be used, where one bromine atom is selectively converted to a boronic acid ester, leaving the other for the final coupling. Decarboxylative bromination of substituted benzoic acids using reagents like Bu₄NBr₃ also presents a viable route for synthesizing specifically substituted bromoarenes. rsc.org
The methoxy (B1213986) groups (-OCH₃) are defining features of the target compound. These are typically introduced either before or after the key C-C bond formation, although pre-functionalization of the precursors is more common. Aryl methyl ethers are found in many natural products and pharmaceuticals. chemistryviews.org
Methods for methoxylation include:
Nucleophilic Substitution: The classic Williamson ether synthesis, involving the reaction of a phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl iodide, is a fundamental method.
Metal-Catalyzed C-O Coupling: Modern methods often employ metal catalysts to form the C-O bond. Copper-catalyzed cross-coupling reactions between aryl bromides and methoxy sources like 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) have been developed, offering mild reaction conditions. chemistryviews.org Palladium-catalyzed reactions are also used, though they can be less ideal for introducing methoxy groups specifically. chemistryviews.org A recently developed method involves the ortho-C–H methoxylation of aryl halides, enabled by a palladium/norbornene (Pd/NBE) cooperative catalysis system, which installs the methoxy group directly onto the aromatic ring adjacent to a halogen. nih.gov
The table below outlines a modern approach to aryl methoxylation.
| Substrate Type | Catalyst | Ligand | Reagent | Conditions | Product Type | Reference |
| Aryl Bromides | CuBr | BHMPO | 9-BBN-OMe, Cs₂CO₃ | NMP, 80°C | Aryl Methyl Ethers | chemistryviews.org |
This interactive table details a copper-catalyzed methoxylation reaction.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of the biphenyl synthesis, typically via Suzuki-Miyaura coupling, is highly dependent on the careful optimization of several parameters, including the catalyst system, solvent, and temperature.
The palladium catalyst is central to the Suzuki reaction. The choice of ligand coordinated to the palladium atom is critical as it influences the catalyst's stability, activity, and selectivity. wikipedia.org
Ligand Role: Phosphine-based ligands are commonly used. They increase the electron density on the palladium center, which facilitates the initial oxidative addition step of the catalytic cycle. The steric bulk of the phosphine (B1218219) ligand also promotes the final reductive elimination step that forms the biphenyl product. wikipedia.org N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines, often providing greater stability and activity due to being more electron-rich and bulky. wikipedia.org For coupling sterically hindered substrates, specialized ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) are effective. researchgate.net
Catalyst Loading: While early Suzuki reactions required high catalyst levels, modern systems with highly active ligands have drastically reduced the necessary amount. Catalyst loadings as low as 0.001 mol% have been reported with advanced ligands like SPhos. wikipedia.org In academic and process development settings, loadings are often optimized to balance reaction speed, cost, and product purity. For example, in the coupling of ortho-bromoanilines, a screen might reveal that a specific palladacycle catalyst at 10 mol% gives a superior yield compared to other common catalysts, while decreasing the loading to 5 mol% could be detrimental. nih.gov
The reaction medium and temperature are crucial variables that control reaction rates and yields.
Solvent Effects: The Suzuki coupling is remarkably versatile in its solvent tolerance. It can be performed in organic solvents like toluene, tetrahydrofuran (THF), and dioxane, or in biphasic organic/aqueous systems. wikipedia.orgharvard.edu The use of water is advantageous for its low cost, safety, and ability to dissolve the inorganic bases typically required for the reaction. wikipedia.org The choice of solvent can sometimes be less influential than other factors, but in certain cases, it is critical. nih.gov For instance, switching from dioxane to 2-methyltetrahydrofuran (2-MeTHF) has been shown to dramatically increase the yield in specific Suzuki couplings. nih.gov The polarity of the solvent can also play a complex role in reaction selectivity. nih.gov
Temperature Control: The reaction temperature directly impacts the rate of reaction. While many modern catalyst systems can operate at room temperature, heating is often required to achieve reasonable reaction times and drive the reaction to completion, especially with less reactive substrates like aryl chlorides. cnr.it Optimization studies often show a clear trend of increased conversion with higher temperatures, up to a point where catalyst degradation or side reactions become significant. researchgate.net For example, a reaction might proceed at room temperature but require a significantly longer time, whereas heating to 50-100°C can provide an excellent yield in a much shorter period. cnr.itresearchgate.net
The following table shows an example of temperature optimization for a Suzuki coupling reaction.
| Entry | Temperature (°C) | Reaction Time | Conversion (%) |
| 1 | 30 (Room Temp) | Increased Time | Lower |
| 2 | 50 | 30 min | 70 |
| 3 | 100 | Shorter Time | Higher |
This interactive table, based on data from reference researchgate.net, illustrates the general effect of temperature on reaction conversion.
After the synthesis is complete, isolating and purifying the target compound and its intermediates is a critical step to obtain a product of high purity for characterization and further use.
Work-up: The initial step after the reaction involves quenching the reaction mixture, often by adding water. The product is then typically extracted into an organic solvent. The organic layer is washed to remove residual base, salts, and water-soluble impurities before being dried over an agent like sodium sulfate or magnesium sulfate. nih.gov
Chromatography: Column chromatography is a ubiquitous technique for purifying organic compounds. nih.gov For biphenyls, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of nonpolar and moderately polar solvents, such as hexane and ethyl acetate. The specific solvent ratio is determined by thin-layer chromatography (TLC) to achieve optimal separation of the desired product from unreacted starting materials and byproducts. semanticscholar.org For structurally similar congeners that are difficult to separate, advanced techniques like reversed-phase chromatography may be employed. nih.gov
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. nih.gov For biphenyl compounds, this can be a highly effective final purification step. nih.gov
Distillation: For liquid products or precursors, distillation can be used for purification. google.com
These techniques are often used in combination to achieve the high purity required for analytical characterization in academic research. nih.govnih.gov
Mechanistic Studies of this compound Formation
The formation of this compound is predominantly achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. For the synthesis of the title compound, this would typically involve the reaction of a brominated trimethoxybenzene derivative with a corresponding methoxyphenylboronic acid, or vice versa. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Elucidation of Reaction Intermediates and Transition States
The catalytic cycle for the formation of this compound involves several key intermediates and transition states which have been characterized in analogous systems through experimental and computational methods.
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. For a substrate like 4-bromo-1,2-dimethoxybenzene, the electron-donating methoxy groups can influence the rate of this step. yonedalabs.com Computational studies using Density Functional Theory (DFT) have been employed to model this process for similar substrates. rsc.org The transition state for oxidative addition involves the palladium center inserting into the carbon-bromine bond. The calculated activation energy for the oxidative addition of bromobenzene on a Pd-zeolite catalyst was found to be 2.6 kcal/mol, with the C-Br bond length increasing from 1.97 Å in the reactant to 2.41 Å in the transition state. nih.gov
Transmetalation: Following oxidative addition, the transmetalation step occurs, where the aryl group from the boronic acid derivative is transferred to the palladium center. This step is often the rate-determining step of the catalytic cycle. nih.gov The mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent. Computational studies suggest that the base reacts with the organoboronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex. nih.gov The transition state for transmetalation involves the formation of a new carbon-palladium bond and the cleavage of the carbon-boron bond. For the reaction of a phenylboronate anion on a Pd-zeolite catalyst, the calculated activation energy for this step was 14.4 kcal/mol. nih.gov
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two aryl groups on the palladium center couple to form the biphenyl product, and the Pd(0) catalyst is regenerated. libretexts.org This step is typically fast and irreversible. Kinetic studies have shown that reductive elimination follows first-order kinetics. libretexts.org The transition state for this step involves the simultaneous formation of the new carbon-carbon bond of the biphenyl and the breaking of the two carbon-palladium bonds.
Below is a table summarizing computed bond lengths for key transition states in a model Suzuki-Miyaura reaction, providing insight into the geometry of these fleeting species.
| Transition State | Interacting Atoms | Computed Bond Length (Å) |
| Oxidative Addition (TS1) | C-Br | 2.41 |
| Pd-C | 2.03 | |
| Pd-Br | - | |
| Transmetalation (TS4) | C-B | Breaking |
| Pd-C | Forming | |
| Reductive Elimination (TS3) | C-C | Forming |
| Pd-C (Aryl 1) | Breaking | |
| Pd-C (Aryl 2) | Breaking | |
| Data is based on DFT calculations for a model Suzuki-Miyaura reaction on a Pd-zeolite catalyst. nih.gov |
Kinetic Studies of the Biphenyl-Forming Reactions
Kinetic studies on Suzuki-Miyaura reactions provide valuable information about the factors influencing the rate of formation of biphenyls. The rate of reaction is dependent on the concentration of the reactants, catalyst, and base, as well as the temperature. researchgate.net
The oxidative addition step is often considered the rate-determining step, and its rate is influenced by the nature of the aryl halide. The reactivity order is generally I > Br > Cl. tcichemicals.com For aryl bromides, electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition, while electron-donating groups, such as the methoxy groups in the precursors to this compound, can have a retarding effect. yonedalabs.com
The choice of phosphine ligand on the palladium catalyst also significantly impacts the reaction kinetics. Bulky and electron-rich phosphine ligands are known to accelerate the rate of both oxidative addition and reductive elimination. mdpi.com
Kinetic studies on the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid have been performed to determine the reaction order and activation energy. In one study using a Pd/Ce-MOF-801 catalyst, the reaction was found to be first order with respect to the aryl halide. researchgate.net
The following table presents representative kinetic data from a study on the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid, which serves as a reasonable model for the formation of the title compound.
| Parameter | Value | Conditions |
| Reaction Order (vs. 4-bromoanisole) | ~1 | Pd/HPS catalyst, 40-70 °C |
| Apparent Activation Energy (Ea) | Not specified | Pd/HPS catalyst |
| Turnover Frequency (TOF) | Not specified | Pd/HPS catalyst |
| Data is based on a kinetic study of the Suzuki cross-coupling of 4-bromoanisole and phenylboronic acid using a ligandless Pd/HPS catalyst. |
It is important to note that the specific kinetic parameters for the synthesis of this compound would depend on the exact reaction conditions employed, including the specific palladium catalyst, ligand, base, solvent, and temperature.
Spectroscopic Data for this compound Currently Unavailable in Public Databases
A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental or detailed predicted spectroscopic data for the compound This compound . This includes a specific absence of the Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data required to construct a detailed analytical profile as requested.
The inquiry sought to build an in-depth article focusing on the advanced spectroscopic and structural characterization of this specific molecule, including detailed analysis of its Proton (¹H) and Carbon-13 (¹³C) NMR spectra, two-dimensional NMR techniques, and infrared (IR) and Raman vibrational modes. However, no peer-reviewed studies or database entries containing this specific information could be located.
While spectroscopic data for related compounds, such as various brominated and methoxylated biphenyls, are available, this information is not applicable for the precise structural elucidation of this compound due to the unique electronic and steric environment created by its specific substitution pattern. The chemical shifts, coupling constants, and vibrational frequencies are highly sensitive to the exact placement of bromo and methoxy functional groups on the biphenyl scaffold.
Consequently, without access to the necessary primary spectroscopic data, the generation of a scientifically accurate and thorough article adhering to the specified detailed outline is not possible at this time. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to produce the data needed for the requested characterization.
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation and intermolecular interactions. No published crystal structure for 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of this absorption are directly related to the molecule's electronic makeup, particularly the nature of its chromophores and the extent of conjugation.
For biphenyl (B1667301) and its derivatives, the most significant feature in the UV-Vis spectrum is the strong absorption band known as the K-band (from the German konjugiert), which arises from a π→π* electronic transition involving the entire conjugated system of the two phenyl rings. The position (λmax) and molar absorptivity (ε) of this band are highly sensitive to the electronic effects of substituents and the dihedral angle between the phenyl rings.
Detailed Research Findings
While specific experimental UV-Vis spectral data for this compound is not extensively reported in the literature, its absorption characteristics can be inferred from the analysis of its structural features and comparison with related substituted biphenyls. The primary chromophore is the 1,1'-biphenyl core, which is modified by four key substituents: a bromine atom and three methoxy (B1213986) groups.
Auxochromic Effects of Substituents: Both the bromo (-Br) and methoxy (-OCH3) groups are classified as auxochromes. They possess non-bonding electron pairs that can be delocalized into the π-electron system of the aromatic rings, thereby extending the conjugation. This extension of the chromophore typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the K-band compared to unsubstituted biphenyl (λmax ≈ 250 nm). The three electron-donating methoxy groups, in particular, are expected to significantly enhance this effect.
Steric Hindrance and Conjugation: A critical factor influencing the UV-Vis spectrum of biphenyl derivatives is the steric hindrance caused by substituents at the ortho positions (2, 2', 6, and 6'). The presence of the methoxy group at the C2 position in this compound introduces significant steric strain. This forces the two phenyl rings to twist out of planarity, increasing the dihedral angle between them. This twisting disrupts the overlap of the π-orbitals between the rings, thereby inhibiting conjugation. The electronic communication between the two rings is reduced, causing the molecule to behave more like two separate, substituted benzene (B151609) rings. This inhibition of resonance leads to a hypsochromic shift (a blue shift, to shorter wavelengths) and a hypochromic effect (a decrease in intensity) of the main K-band.
The expected electronic transitions for this compound are primarily π→π* transitions associated with the aromatic system. The presence of oxygen atoms in the methoxy groups also introduces the possibility of weaker, higher-wavelength n→π* transitions, though these are often obscured by the much stronger π→π* bands.
The following table summarizes the anticipated electronic transitions and the factors influencing their spectral positions.
| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Influencing Factors |
|---|---|---|---|
| π→π* (K-Band) | Conjugated Biphenyl System | ~260-300 nm | - Bathochromic Shift: Caused by -Br and three -OCH3 auxochromes.
|
| π→π* (B-Band) | Benzenoid Rings | ~230-260 nm | Fine structure characteristic of benzene, often appears as a shoulder on the main K-band. |
| n→π | C-O bonds of Methoxy Groups | >300 nm | Low intensity transition, often masked by the more intense π→π bands. Involves promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. |
Computational and Theoretical Investigations of 4 Bromo 2,3 ,5 Trimethoxy 1,1 Biphenyl
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the properties of molecules in their ground state.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a biphenyl (B1667301) system like 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl, this would also involve a conformational analysis to determine the most stable rotational orientation (dihedral angle) between the two phenyl rings. This angle is a critical determinant of the molecule's electronic and steric properties. However, no specific optimized coordinates, bond lengths, bond angles, or dihedral angles for this compound have been published. Studies on similar molecules, such as 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], show that crystal packing forces can induce a molecular geometry quite different from that predicted by gas-phase theory, highlighting the importance of specific calculations. researchgate.net
Vibrational Frequency Calculations and Comparison with Experimental Data
Following geometry optimization, vibrational frequency calculations are often performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. Comparing these theoretical spectra with experimentally obtained data is a key method for validating the accuracy of the computational model and for assigning specific vibrational modes to the observed spectral bands. For this compound, no such theoretical or experimental vibrational analysis has been found in the literature. General studies on other brominated and methoxylated compounds demonstrate the methodology, where calculated frequencies are often scaled to better match experimental values. researchgate.net
NMR Chemical Shift Prediction (e.g., GIAO Approach) and Validation
Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of a molecule. These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. A comparison between calculated and experimental shifts serves as a stringent test of the computed electronic structure. There are no published reports containing predicted or experimentally validated NMR chemical shifts specifically for this compound. mdpi.com
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) (HOMO, LUMO)
The electronic properties of a molecule are often discussed in terms of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. While the principles of FMO analysis are well-established, the specific HOMO and LUMO energy values and their spatial distributions for this compound have not been computationally determined or reported. researchgate.netyoutube.comresearchgate.net
Reactivity Descriptors and Quantum Chemical Parameters
Global Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness)
Based on the HOMO and LUMO energies, key reactivity indices can be determined. These include:
Ionization Energy (I): Approximated as I ≈ -E(HOMO).
Electron Affinity (A): Approximated as A ≈ -E(LUMO).
Chemical Hardness (η): Calculated as η ≈ (I - A) / 2. It measures the resistance to change in electron distribution.
Electronegativity (χ): Calculated as χ ≈ (I + A) / 2.
Electrophilicity Index (ω): Calculated as ω = χ² / (2η).
These parameters are fundamental for quantitatively predicting a molecule's behavior in chemical reactions. Unfortunately, due to the absence of calculated HOMO and LUMO energies for this compound, these reactivity descriptors remain undetermined.
Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Mapping)
Computational chemistry provides powerful tools for predicting the reactivity of molecules. Local reactivity descriptors, such as Fukui functions and Molecular Electrostatic Potential (MEP) maps, are used to identify specific atomic sites within a molecule that are susceptible to electrophilic, nucleophilic, or radical attack.
Fukui Functions: The Fukui function is a key concept in Density Functional Theory (DFT) that describes the change in electron density at a specific point in a molecule as the total number of electrons changes. researchgate.net It helps to pinpoint the most reactive sites. researchgate.netmdpi.com For an electrophilic attack (a reaction with an electron-seeking species), the relevant Fukui function (f+) indicates the sites most likely to accept an electron. For a nucleophilic attack (a reaction with a nucleus-seeking species), the Fukui function (f-) highlights sites prone to donating electrons. researchgate.net While no Fukui function data exists for this compound, a study on a different bromo-methoxy compound calculated Fukui function values to analyze reactivity. researchgate.net
Electrostatic Potential Mapping (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate charge distribution: red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netniscpr.res.in Green and yellow areas represent neutral or weakly polarized regions. MEP maps are valuable for understanding hydrogen bonding and other non-covalent interactions. researchgate.net For instance, in a study of 4,4'-dimethoxy-1,1'-biphenyl, the MEP map showed that the oxygen atoms were electron-rich (electrophilic nature) and the hydrogen atoms were electron-deficient (nucleophilic nature). niscpr.res.in
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and UV-Vis Spectra
Time-Dependent Density Functional Theory (TDDFT) is a computational method used to investigate the electronic excited states of molecules. cnr.it It is widely employed to predict and interpret ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netbiointerfaceresearch.com The method calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. biointerfaceresearch.com
A typical TDDFT analysis provides data on:
Excitation Energies: The energy required to promote an electron to a higher energy level.
Wavelengths (λmax): The wavelengths at which the molecule absorbs light, corresponding to the peaks in a UV-Vis spectrum.
Oscillator Strengths (f): The probability of a specific electronic transition occurring.
Molecular Orbital Contributions: Identification of which molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO) are involved in the transitions.
While no specific TDDFT data for this compound is available, studies on related compounds like (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine (B1209239) and 4-Methoxy-4'-Nitrobiphenyl have used TDDFT to determine their maximum absorption wavelengths and understand the nature of their electronic transitions. researchgate.netnih.gov
Non-Linear Optical (NLO) Properties and Molecular Polarizability
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. jhuapl.edu Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high polarizability often exhibit significant NLO responses, making them candidates for applications in optoelectronics and photonics. jhuapl.educore.ac.uk
Computational DFT calculations can predict NLO properties by determining:
Linear Polarizability (α): The molecule's ability to form an induced dipole moment in an electric field.
First-Order Hyperpolarizability (β): The primary measure of a molecule's second-order NLO activity.
A study on (E)-1-(4′-bromo-[1,1′-biphenyl]-4-yl)-3-(pyren-1-yl)prop-2-en-1-one, a related biphenyl compound, investigated its NLO characteristics, highlighting the importance of intramolecular charge transfer (ICT) for these properties. researchgate.net Similarly, calculations for 4-Methoxy-4'-Nitrobiphenyl indicated it is a good candidate for NLO materials based on its computed hyperpolarizability. nih.gov Such analyses for this compound would reveal its potential for NLO applications.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. niscpr.res.in Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov
Common interactions analyzed include:
Hydrogen Bonds (e.g., C-H···O, O-H···N)
Halogen Bonds (e.g., C-Br···O)
van der Waals forces (e.g., H···H, C···H contacts)
π-π stacking interactions
For example, a Hirshfeld analysis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate revealed that the major contributions to its intermolecular interactions were from C···H (32.2%), H···H (26.3%), and Br···H (10.7%) contacts. nih.gov Similar analysis of 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one showed that H···H interactions were the most significant contributor to its crystal packing (46.9%). nih.gov A corresponding study on this compound would provide crucial insights into its solid-state structure and stability.
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core
Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and position of this substitution are heavily influenced by the substituents already present.
To predict the site of electrophilic attack on this compound, one must consider the directing effects of the four substituents on the two separate phenyl rings.
Ring A (positions 2-6): This ring is substituted with a methoxy (B1213986) group (-OCH₃) at the C2 position and a bromine atom (-Br) at the C4 position.
Methoxy Group (-OCH₃): This is a strong activating group due to its ability to donate electron density via resonance (+R effect). It is an ortho, para-director.
Bromo Group (-Br): Halogens are deactivating via their inductive electron-withdrawing effect (-I effect) but are ortho, para-directing due to electron donation via resonance (+R effect).
Phenyl Group (at C1): The adjacent phenyl ring also acts as an activating, ortho, para-directing substituent.
Ring B (positions 2'-6'): This ring is substituted with two methoxy groups at the C3' and C5' positions.
Methoxy Groups (-OCH₃): Both are strong activating, ortho, para-directing groups.
On Ring B, the two methoxy groups at the 3' and 5' positions will direct incoming electrophiles to the positions ortho and para to them.
The C2' position is ortho to the 3'-methoxy group.
The C4' position is ortho to both the 3'- and 5'-methoxy groups.
The C6' position is ortho to the 5'-methoxy group.
Due to the additive directing effects of both methoxy groups, the C4' position is the most electronically activated and sterically accessible site for electrophilic substitution. The C2' and C6' positions are also activated but to a lesser extent and are sterically more hindered by the adjacent biphenyl linkage.
Based on the regioselectivity analysis, specific electrophilic aromatic substitution reactions are expected to yield predictable outcomes.
Nitration: The nitration of biphenyl derivatives is a well-studied process where regioselectivity depends on both reaction conditions and the nature of the substituents. berkeley.eduwikipedia.org For this compound, treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) would be expected to introduce a nitro group (-NO₂) predominantly at the C4' position of the more activated ring, yielding 4-Bromo-2,3',5'-trimethoxy-4'-nitro-1,1'-biphenyl.
Halogenation: Aromatic halogenation with agents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would follow the same regiochemical preference. rsc.org For instance, bromination would likely yield 4,4'-Dibromo-2,3',5'-trimethoxy-1,1'-biphenyl.
Acylation: Friedel-Crafts acylation, using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), introduces an acyl group. rsc.org This reaction is sensitive to steric hindrance and strongly deactivating groups. Given the high activation of Ring B, acylation is predicted to occur at the C4' position, leading to the formation of a ketone, for example, 1-(4'-Bromo-2',3,5-trimethoxy-[1,1'-biphenyl]-4-yl)ethan-1-one if acetyl chloride is used.
Nucleophilic Aromatic Substitution and Related Transformations
Nucleophilic aromatic substitution (SₙAr) typically occurs when an aryl halide is substituted with strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
The compound this compound lacks any strong electron-withdrawing groups. Instead, it possesses electron-donating methoxy groups which destabilize the Meisenheimer complex. Consequently, this molecule is expected to be highly unreactive towards nucleophilic aromatic substitution via the addition-elimination mechanism under standard conditions.
Transition Metal-Mediated Derivatization at the Bromine Center
The carbon-bromine bond at the C4 position is an excellent functional handle for a wide variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions provide efficient methods for forming new carbon-carbon and carbon-heteroatom bonds.
The aryl bromide moiety makes this compound an ideal substrate for numerous palladium-catalyzed cross-coupling reactions.
Suzuki Reaction: This reaction couples an organoboron compound with an organohalide. berkeley.edu Reacting the title compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) would yield a quaterphenyl derivative. gre.ac.ukresearchgate.netmdpi.com
Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This would allow for the introduction of various vinyl groups at the C4 position.
Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This is a highly effective method for synthesizing aryl-substituted alkynes.
Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance.
Stille Reaction: This reaction couples the aryl bromide with an organotin compound (organostannane) using a palladium catalyst. While effective, the toxicity of tin reagents is a significant drawback.
The table below summarizes the general conditions and expected products for these cross-coupling reactions.
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base/Additives | Expected Product Type |
| Suzuki | Aryl-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Substituted Terphenyl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Stilbene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Diarylacetylene |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | None required | Aryl-R |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl, CuI | Aryl-R |
Note: This table provides generalized conditions. Specific conditions may vary based on the exact substrates used.
Under strongly basic conditions (e.g., using sodium amide, NaNH₂, or lithium diisopropylamide, LDA), aryl halides can undergo elimination to form highly reactive intermediates known as arynes. tcichemicals.com Treatment of this compound with a strong, non-nucleophilic base could induce the elimination of hydrogen bromide (HBr) from the C3 and C4 positions, forming the 2,3',5'-trimethoxy-1,1'-biphenyl-3,4-yne intermediate.
This aryne is a powerful electrophile and dienophile. It cannot be isolated but can be trapped in situ with various reagents. nih.gov For example, in the presence of a diene like furan, the aryne would readily undergo a [4+2] cycloaddition (Diels-Alder) reaction to generate a complex polycyclic aromatic ether.
Derivatization and Analog Synthesis for Academic Exploration
Design and Synthesis of Structurally Related Biphenyl (B1667301) Analogs
The synthesis of analogs based on the 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl scaffold involves strategic modifications to its core structure. These modifications typically focus on altering the electronic and steric properties of the molecule by varying substituents on the biphenyl rings. Key synthetic strategies for creating the central biphenyl bond include transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings, as well as classic methods like the Ullmann reaction, which is particularly useful for preparing sterically hindered tetra-ortho-substituted biphenyls. nih.govresearchgate.netnih.gov
Altering the position and nature of the halogen and methoxy (B1213986) substituents on the biphenyl core is a primary strategy for fine-tuning the molecule's properties. The number and location of methoxy groups influence the electron density of the aromatic rings and can affect the molecule's conformation. wikipedia.org Similarly, changing the halogen from bromine to chlorine, fluorine, or iodine, or introducing multiple halogen atoms, can significantly impact the reactivity and intermolecular interactions of the resulting compound. nih.govresearchgate.net
For instance, the synthesis of various polyfunctionalized biphenyls often begins with appropriately substituted halobenzene precursors. nih.gov Metal-mediated convergent synthesis is a common approach, where two different aromatic rings are coupled to form the biphenyl structure. arabjchem.org The Suzuki coupling, which pairs an organoboron compound with an organohalide, has proven to be a versatile method for preparing a wide range of substituted biphenyls, including those with complex methoxy and halogen patterns. researchgate.net
Table 1: Examples of Synthetic Approaches for Biphenyl Analogs with Varied Substitution
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid + Aryl halide | Palladium catalyst (e.g., Pd(OAc)2), Base | Polyfunctionalized biphenyls |
| Ullmann Coupling | Aryl halides | Copper powder, High temperature | Sterically hindered biphenyls |
| Negishi Coupling | Organozinc compound + Aryl halide | Palladium or Nickel catalyst | Polyfunctional biphenyls |
| Stille Coupling | Organotin compound + Aryl halide | Palladium catalyst | Biaryls, vinylarenes |
This table provides a generalized overview of common synthetic methods used to create diverse biphenyl analogs.
Beyond modifying halogen and methoxy groups, the introduction of a diverse array of other functional groups is crucial for expanding the chemical space of biphenyl analogs. arabjchem.org Functionalization can be achieved by starting with appropriately substituted precursors or by post-synthesis modification of an existing biphenyl scaffold. arabjchem.org
Commonly introduced groups include:
Alkyl and Aryl Groups: These are typically introduced via cross-coupling reactions, such as Suzuki or Kumada coupling, to modify the steric bulk and electronic properties of the biphenyl system. researchgate.netrsc.org
Nitrogen-containing Moieties: Groups like nitro (–NO2) and amino (–NH2) can be incorporated. nih.gov Nitro groups are often introduced through nitration reactions and can be subsequently reduced to amino groups, which can then serve as handles for further derivatization. rsc.org The synthesis of nitrogen-containing biaryls can be achieved through methods like the Buchwald-Hartwig amination or by using nitrogen-bearing organometallic reagents. researchgate.netacs.org
These functionalizations are essential for creating libraries of compounds for academic exploration, particularly in fields like medicinal chemistry and materials science, where specific functional groups are required for biological activity or desired physical properties. nih.govarabjchem.org
Structure-Reactivity Relationship Studies in Related Biphenyl Systems
The substituents significantly affect the electronic properties of the rings. Electron-donating groups, like methoxy groups at the para-position, can activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. wikipedia.org The type of halogen also plays a role; for example, in a series of 4'-halo-2,3,4,5-tetrachlorobiphenyls, the biological potency followed the order I > Br > Cl > F, which may be linked to the polarizability of the halogen atom. nih.gov
The torsional angle is another critical factor. Ortho-substituents can create steric hindrance that forces the rings to twist relative to each other, reducing π-orbital overlap between them. semanticscholar.org This change in conformation can affect the molecule's electronic communication between the rings and its ability to interact with other molecules or surfaces. Computational methods, such as density functional theory (DFT), are often employed to calculate rotational barriers and predict the most stable conformations of substituted biphenyls, providing insight into their reactivity. semanticscholar.org
Application of this compound as a Synthetic Building Block
The presence of a bromine atom and multiple methoxy groups makes this compound a valuable synthetic intermediate, or building block, for the creation of more complex molecular architectures. arabjchem.org The bromo-substituent provides a reactive site for a variety of cross-coupling reactions, allowing it to be connected to other molecular fragments. researchgate.net
Substituted biphenyls are frequently used as key intermediates in the synthesis of complex organic molecules and natural products. nih.govarabjchem.org The general strategy involves using the biphenyl unit as a central scaffold and leveraging its functional groups to build out additional complexity. The bromine atom on a compound like this compound can be readily converted into other functional groups or used as a handle in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the precise and controlled assembly of intricate molecular structures.
The rigid, rod-like structure of the biphenyl core is a foundational element in the design of materials for electronics and optics. sararesearch.com Biphenyl derivatives are integral components of many liquid crystals, which are materials that exhibit properties between those of conventional liquids and solid crystals. greyhoundchrom.com
Liquid Crystals: The shape and polarity of biphenyl molecules allow them to align in specific ways to form liquid crystalline phases (mesophases), such as nematic or smectic phases. greyhoundchrom.commdpi.com By synthesizing analogs of this compound with different terminal groups, researchers can modulate properties like the temperature range of the liquid crystal phase, viscosity, and dielectric anisotropy. nih.govarabjchem.org For example, fluorinated biphenyl derivatives are fundamental building blocks for the liquid crystals used in thin-film transistor (TFT) displays. arabjchem.org
Organic Electronics: Biphenyl derivatives have also garnered significant attention for their potential use as conductors of electricity at the molecular level. nih.gov The π-conjugated system of the biphenyl scaffold can facilitate electron transport. By modifying the substituents, researchers can tune the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule to create tailored materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. nih.gov The synthesis of polyfunctionalized biphenyls is a key step toward developing these advanced materials. nih.gov
In-depth Analysis of "this compound" Uncovers Gaps in Publicly Available Analytical Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of detailed, publicly available information regarding the advanced analytical methodologies for the specific chemical compound This compound . While general analytical techniques for related biphenyl compounds are well-documented, specific methods, detailed research findings, and validated data for this particular trimethoxy-substituted bromobiphenyl are not present in the accessible scientific domain.
Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), quantitative analysis, and the characterization of synthetic intermediates and by-products for this exact molecule.
General principles for the analysis of similar brominated and methoxylated biphenyl structures can be inferred, but applying them to "this compound" without specific experimental validation would be speculative and would not meet the required standards of scientific accuracy. The synthesis of related compounds often involves purification by column chromatography and characterization by NMR and mass spectrometry, but specific conditions and findings for the target compound are not detailed in available literature.
The absence of specific data highlights a potential area for future research in the analytical characterization of polysubstituted biphenyl compounds. For progress in the research and development of "this compound," it would be necessary to develop and validate specific analytical methods for its separation, purity assessment, and the characterization of its synthetic pathway.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl
The academic understanding of this compound is primarily built upon the principles of physical organic chemistry and the well-documented behavior of analogous structures. The core of the molecule is a biphenyl (B1667301) system, characterized by a carbon-carbon single bond connecting two phenyl rings. The rotation around this bond is a defining feature, and the presence of a single substituent at an ortho position (the methoxy (B1213986) group at C2) introduces steric hindrance that influences the molecule's preferred conformation. This results in a non-planar arrangement, where the two rings are twisted relative to each other at a specific dihedral angle to minimize steric strain.
The synthesis of unsymmetrically substituted biphenyls like the title compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, which joins an aryl halide with an aryl boronic acid or ester, is a particularly effective and widely used method due to its mild conditions and tolerance of a wide range of functional groups. gre.ac.uknih.govtcichemicals.com For the synthesis of this compound, a plausible route would involve the coupling of 1-bromo-2-methoxybenzene with (3,5-dimethoxyphenyl)boronic acid or, alternatively, 1-bromo-3,5-dimethoxybenzene (B32327) with (2-methoxyphenyl)boronic acid.
Table 1: Plausible Suzuki-Miyaura Coupling Routes
| Aryl Halide Precursor | Arylboronic Acid/Ester Precursor |
| 1-Bromo-2-methoxybenzene | (3,5-dimethoxyphenyl)boronic acid |
| 1-Bromo-3,5-dimethoxybenzene | (2-methoxyphenyl)boronic acid |
| 4-Bromo-2-iodoanisole | (3,5-dimethoxyphenyl)boronic acid |
The electronic properties of the compound are dictated by its substituents. The three methoxy groups (-OCH₃) are electron-donating through resonance, increasing the electron density of the aromatic rings and activating them towards electrophilic substitution. Conversely, the bromine atom is an electron-withdrawing group by induction but is ortho-, para-directing for electrophilic aromatic substitution. nsf.gov This combination of functional groups creates a unique electronic landscape across the molecule, which is key to its potential reactivity and applications.
Unexplored Reactivity and Synthetic Avenues
The reactivity of this compound is largely unexplored, presenting numerous avenues for future research. The molecule's functionality allows for a variety of chemical transformations, primarily centered around the versatile carbon-bromine bond.
Reactivity of the C-Br Bond: The bromine atom serves as a key functional handle for subsequent derivatization. It is an excellent leaving group in further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and other aryl groups, enabling the synthesis of more complex molecular architectures like terphenyls or functionalized polymers.
Reactivity of the Methoxy Groups: The methoxy groups are generally stable, but they can be cleaved under harsh conditions (e.g., using strong acids like HBr or BBr₃) to yield the corresponding polyhydroxylated biphenyl. These resulting hydroxyl groups offer new sites for functionalization, such as etherification, esterification, or use as ligands for metal complexes.
Alternative Synthetic Routes: While Suzuki-Miyaura coupling is the most probable synthetic method, other cross-coupling reactions could be explored. For instance, the Ullmann coupling, which involves the copper-mediated reaction of two aryl halides, is often effective for synthesizing sterically hindered biphenyls and could be a viable, albeit less common, alternative. nih.gov
Potential for Novel Derivatizations and Material Science Applications
The true potential of this compound lies in its capacity as a building block for novel materials. The ability to selectively functionalize the C-Br bond is central to this potential.
Material Science: Substituted biphenyls form the core structure of many liquid crystals and organic semiconductors. tcichemicals.comnih.govroyalsocietypublishing.org By replacing the bromine atom with mesogenic (liquid-crystal-inducing) groups or electronically active moieties, it may be possible to synthesize new materials for display technologies or organic light-emitting diodes (OLEDs). The electron-rich nature of the trimethoxy-substituted rings suggests that derivatives could possess useful hole-transport properties. core.ac.uk Furthermore, polymerization via the bromo-functional group could lead to novel conjugated polymers with interesting photophysical or electronic characteristics.
Medicinal Chemistry and Agrochemicals: The biphenyl scaffold is a common motif in pharmacologically active compounds and agrochemicals. nih.govbeilstein-journals.org The title compound could serve as an intermediate in the synthesis of complex molecules for biological screening. Derivatization at the bromine position allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets.
Table 2: Potential Derivatization Reactions and Applications
| Reaction Type at C-Br Bond | Reagent Example | Resulting Structure | Potential Application |
| Suzuki Coupling | Arylboronic acid | Terphenyl derivative | Liquid Crystals, OLEDs |
| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne derivative | Molecular Wires, Sensors |
| Buchwald-Hartwig Amination | Amine (e.g., Diphenylamine) | Triarylamine derivative | Hole-Transport Materials |
| Heck Reaction | Alkene (e.g., Styrene) | Stilbene derivative | Optical Brighteners, Dyes |
Advances in Computational Prediction and Experimental Validation for Substituted Biphenyls
In the absence of extensive experimental data, computational chemistry provides powerful tools to predict the properties of this compound. Density Functional Theory (DFT) has proven to be a reliable method for studying the structure and energetics of substituted biphenyls. rsc.orgresearchgate.net
Computational Predictions: Key molecular properties can be accurately calculated, including the equilibrium dihedral (twist) angle between the phenyl rings and the energy barrier to rotation around the central C-C bond. acs.org Functionals such as B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), have shown high accuracy in reproducing experimental rotational barriers. rsc.orgresearchgate.net These calculations can elucidate the molecule's most stable conformation and its dynamic behavior in solution. Furthermore, Time-Dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra, offering insights into the potential optical properties of the compound and its derivatives.
Experimental Validation: These computational predictions can be validated through various experimental techniques. The solid-state structure and dihedral angle can be definitively determined using single-crystal X-ray diffraction, although it is important to note that crystal packing forces can influence the conformation compared to the gas or solution phase. nih.gov In solution, dynamic NMR (DNMR) spectroscopy is a powerful technique for measuring the energy barriers to rotation around the biphenyl axis, providing a direct comparison to calculated values. researchgate.net
Table 3: Computational Methods and Their Applications to Substituted Biphenyls
| Computational Method | Predicted Property | Relevance for this compound |
| DFT (e.g., B3LYP-D3) | Ground-state geometry, dihedral angle, rotational energy barrier | Understanding conformational preferences and dynamic behavior. |
| TD-DFT | UV-Vis absorption/emission spectra, excited state properties | Predicting optical and photophysical properties for material applications. |
| NBO/Mulliken Analysis | Partial atomic charges, orbital interactions | Elucidating the electronic influence of substituents on reactivity. |
By combining these advanced computational predictions with targeted experimental validation, a robust understanding of this compound can be achieved, paving the way for its application in the synthesis of next-generation functional materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2,3',5'-trimethoxy-1,1'-biphenyl, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using a brominated aryl halide and a trimethoxyphenyl boronic acid derivative. Key steps include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1.2 molar ratio of substrates.
- Solvent system : Employ a degassed mixture of toluene/ethanol (4:1 v/v) at 80–90°C under inert gas .
- Purification : Column chromatography with hexane/ethyl acetate (80:20 v/v) yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H⋯O). Single-crystal studies at 173 K reveal dihedral angles <10° between methoxy groups and the biphenyl core .
- NMR spectroscopy : Assign peaks using ¹H (δ 3.8–3.9 ppm for methoxy groups) and ¹³C NMR (δ 55–60 ppm for OCH₃) .
- Mass spectrometry : Exact mass (calc. for C₁₅H₁₅BrO₃): 338.02 g/mol; use ESI+ mode for ionization .
Q. What are the critical parameters for validating analytical methods (HPLC, GC-MS) for this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min. Validate linearity (R² >0.99) across 0.1–100 µg/mL .
- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 338 (molecular ion) and 183 (base peak for biphenyl fragment) .
Advanced Research Questions
Q. How can researchers investigate the binding kinetics of this compound with biological targets (e.g., tubulin)?
- Stopped-flow fluorescence : Compete with fluorescent probes (e.g., trimethoxy-4′-carbomethoxy-1,1′-biphenyl) in buffer (pH 6.8, 25°C). Calculate association rate constants (kₐ) via pseudo-first-order plots of kobs vs. competitor concentration .
- Data interpretation : A linear relationship (R² >0.95) indicates direct competition; non-linear plots suggest allosteric binding .
Q. What strategies resolve contradictions in crystallographic vs. computational conformational studies?
- Hybrid approach : Compare experimental X-ray data (e.g., torsion angles of methoxy groups) with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >5° may indicate solvent effects or crystal packing forces .
- Dynamic studies : Perform molecular dynamics simulations (AMBER force field) to assess flexibility of methoxy substituents in solution .
Q. How does the electronic environment of the bromine substituent influence reactivity in cross-coupling reactions?
- Electrochemical analysis : Cyclic voltammetry in DMF reveals a reduction peak at -1.2 V (vs. Ag/AgCl), indicating moderate electrophilicity.
- Substitution effects : Bromine at the para position enhances stability of transition states in Ullmann couplings (ΔG‡ ~25 kcal/mol) compared to meta-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
